N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide - 306979-36-2

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Catalog Number: EVT-3151597
CAS Number: 306979-36-2
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Compound Description: 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a molecule whose crystal structure has been analyzed. The study focuses on the structural characteristics of this compound, as determined by X-ray crystallography. []

N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine (Ia)

Compound Description: This compound was studied for its reactivity with hydroxylamine hydrochloride, which led to ring cleavage and recyclization reactions. []

p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine (Ib)

Compound Description: Similar to the previous compound, p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine was investigated for its reactivity with hydroxylamine hydrochloride, resulting in ring cleavage and recyclization products. []

N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives

Compound Description: This series of compounds was investigated as potential inhibitors of fibroblast growth factor receptors (FGFR). These inhibitors are non-ATP competitive and demonstrated promising in vitro and in vivo activity against FGFR-dependent cells and xenograft models, respectively. []

5-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol

Compound Description: The crystal structure of this compound was determined, revealing a disordered 5,6-dihydrobenzimidazo[1,2-c]quinazoline moiety. The molecules form chains through O—H⋯N hydrogen bonds in the crystal lattice. []

di(1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridin-6-yl)peroxide

Compound Description: This molecule, characterized by X-ray crystallography, possesses a peroxide bridge linking two 1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridine units. []

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,3-diol dimethyl sulfoxide monosolvate

Compound Description: The crystal structure of this compound, existing as a dimethyl sulfoxide monosolvate, shows a disordered benzimidazole fused-ring system. Intermolecular hydrogen bonds link the molecules into layers. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)phenol

Compound Description: The crystal structure analysis of this compound revealed two independent molecules in the asymmetric unit, both exhibiting disorder. The molecules are connected through O—H⋯N and N—H⋯O hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methylphenol

Compound Description: The crystal structure of this compound shows disorder and an intramolecular N—H⋯O hydrogen bond. Molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol

Compound Description: The crystal structure analysis of this compound revealed a 5,6-dihydrobenzimidazo[1,2-c]quinazoline core with a methoxyphenol substituent. The molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol

Compound Description: The crystal structure of this compound shows the phenol ring nearly perpendicular to the benzimidazole and quinazoline units. The molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)aniline methanol solvate

Compound Description: The crystal structure of this compound, existing as a methanol solvate, shows an aniline substituent on the 5,6-dihydrobenzimidazo[1,2-c]quinazoline core. The structure is stabilized by intermolecular hydrogen bonds. []

2-(3-methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime (IVa)

Compound Description: This compound was formed through a ring cleavage and recyclization reaction of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine with hydroxylamine hydrochloride. Its structure was confirmed through X-ray analysis. []

2-(3-p-chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

Compound Description: This compound, confirmed by X-ray analysis, results from the reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride, demonstrating a ring cleavage and recyclization process. []

2,6-bis(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-methylphenol (1)

Compound Description: This compound acts as a highly selective and sensitive fluorescent probe for Zn2+. Its fluorescence intensity increases significantly in the presence of Zn2+, attributed to the formation of a dinuclear Zn2+ complex. []

(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride (derazantinib)

Compound Description: This compound is under investigation as a potential treatment for biliary tract cancer. []

4-aryl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one derivatives (3a, c, d, f, g, j, k)

Compound Description: These compounds were synthesized using a simple and efficient method involving aldehydes, cyclic ketones, and urea with ammonium chloride or lithium perchlorate as catalysts. []

2,5-diethyl-5-methyl-5,6-dihydrobenzo[h]quinazoline-4(3H)-one (III)

Compound Description: This compound was synthesized from N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalene-1-yl)propanamide through a cyclization reaction and served as an intermediate for synthesizing various triazole derivatives. []

Triazoles IV-XVIII

Compound Description: These triazole derivatives were synthesized by reacting 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene-2-carbonitrile with orthoformic ether and subsequently with various aromatic and alkylaromatic carbonic acid hydrazides. They were then condensed with benzo[h]quinazolines at the c position. Some of these compounds exhibited antimonoaminoxidase and antineoplastic activities. []

(5,6-dihydrobenzo[h]pyrido[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: This class of compounds was efficiently synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with 2-aminopyridine. []

(5,6-dihydrobenzo[h]pyrazino[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: Similar to the previous compound class, this group was synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles, but with 2-aminopyrazine as the reaction partner. []

(5,6-dihydrobenzimidazo[1,2-b]benzo[f]isoquinolin-7-yl)acetonitriles

Compound Description: These compounds were synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with (imidazo-2-yl)acetonitrile. []

Benz[h]imidazo[1,2-c]quinazolinium-l-olate (5)

Compound Description: This compound represents a novel meso-ionic ring system synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Benzo[h]pyrrolo[1′,2′:3,4]imidazo[1,2-c]quinazolinium-8-olate (9)

Compound Description: This compound, possessing a novel meso-ionic ring system, was synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Properties

CAS Number

306979-36-2

Product Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.316

InChI

InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20)

InChI Key

DGCNMUSIEFYJII-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.